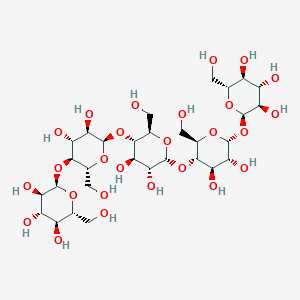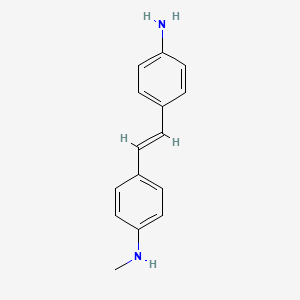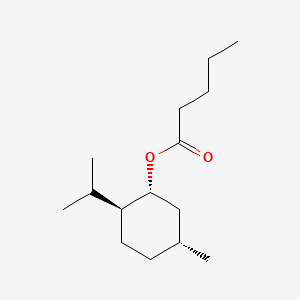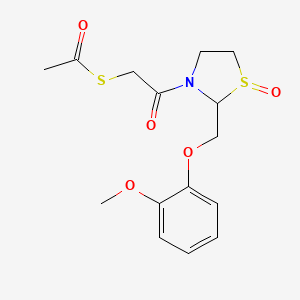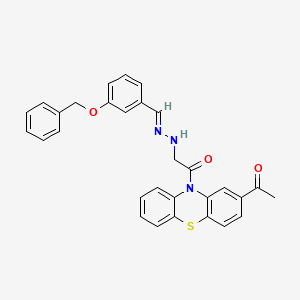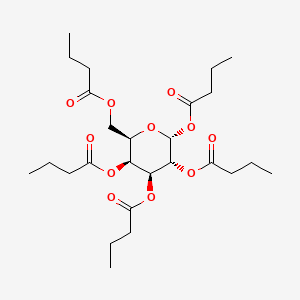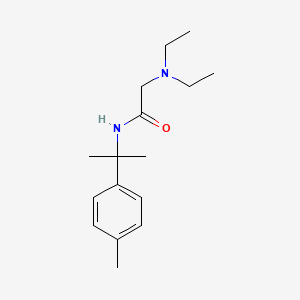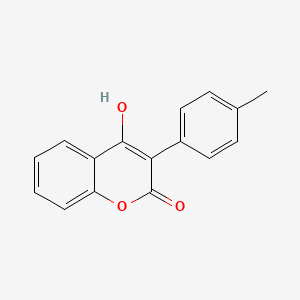
Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- is a complex organic compound with the molecular formula C₁₂H₂₄N₄O₂. This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, and a cyclohexylene group, which is a six-membered carbon ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- typically involves the reaction of 1,4-cyclohexanedimethanol with aziridine in the presence of a urea derivative. The reaction conditions often require a catalyst to facilitate the formation of the aziridine rings. The process can be summarized as follows:
Starting Materials: 1,4-cyclohexanedimethanol, aziridine, and a urea derivative.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, can help in achieving the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amine derivatives.
Substitution: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism by which Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- exerts its effects is primarily through the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes the compound useful in cross-linking applications, where it can form stable linkages between different molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-methyl-)
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-ethyl-)
Uniqueness
The presence of aziridine rings in Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- distinguishes it from other similar compounds. These rings impart unique reactivity and potential for cross-linking, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
102433-09-0 |
|---|---|
Fórmula molecular |
C14H26N6O2 |
Peso molecular |
310.40 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-3-[[4-[(aziridin-1-ylcarbamoylamino)methyl]cyclohexyl]methyl]urea |
InChI |
InChI=1S/C14H26N6O2/c21-13(17-19-5-6-19)15-9-11-1-2-12(4-3-11)10-16-14(22)18-20-7-8-20/h11-12H,1-10H2,(H2,15,17,21)(H2,16,18,22) |
Clave InChI |
QOOFOPCFWKJSKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC(=O)NN2CC2)CNC(=O)NN3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


